Home > Products > Screening Compounds P54301 > Cdk9/10/gsk3|A-IN-1
Cdk9/10/gsk3|A-IN-1 -

Cdk9/10/gsk3|A-IN-1

Catalog Number: EVT-15277224
CAS Number:
Molecular Formula: C29H24ClN3O4S
Molecular Weight: 546.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk9/10/gsk3|A-IN-1 is a compound that has garnered attention in the field of cancer research due to its dual inhibition properties targeting cyclin-dependent kinases 9 and 10, as well as glycogen synthase kinase 3. These kinases play critical roles in various cellular processes, including cell cycle regulation and signal transduction pathways. The compound's potential therapeutic applications arise from its ability to modulate these pathways, which are often dysregulated in cancer.

Source

The compound is derived from synthetic methodologies that focus on creating selective inhibitors for the aforementioned kinases. Research studies have reported various synthesis routes and evaluated the compound's efficacy against tumor cell lines, highlighting its relevance in cancer therapy.

Classification

Cdk9/10/gsk3|A-IN-1 is classified as a small molecule inhibitor. It specifically targets cyclin-dependent kinase 9 and glycogen synthase kinase 3, which are implicated in oncogenic processes. The compound is part of a broader class of dual inhibitors that aim to enhance therapeutic outcomes by simultaneously affecting multiple signaling pathways.

Synthesis Analysis

Methods

The synthesis of Cdk9/10/gsk3|A-IN-1 typically involves multi-step organic reactions. For example, one reported method includes treating precursor compounds with specific reagents under controlled conditions to yield the final product. A notable approach involves the use of diaminothiazoles as a scaffold for developing selective inhibitors.

Technical Details

The synthesis often employs techniques such as:

  • Refluxing: Heating the reaction mixture to promote reaction rates.
  • Column Chromatography: Used for purifying the synthesized compounds.
  • Nuclear Magnetic Resonance Spectroscopy: Employed to confirm the structure and purity of the synthesized compounds.

The yield and purity of the synthesized compounds are critical parameters that are meticulously reported in studies, with high yields (>90%) being desirable for practical applications.

Molecular Structure Analysis

Structure

Cdk9/10/gsk3|A-IN-1 features a complex molecular structure characterized by multiple functional groups that facilitate interaction with target kinases. The structural analysis reveals key binding sites that are crucial for its inhibitory activity.

Data

Molecular modeling studies often provide insights into the binding interactions between Cdk9/10/gsk3|A-IN-1 and its targets. For instance, specific hydrogen bonding and hydrophobic interactions can be identified through computational docking studies, which help elucidate the mechanism of action at a molecular level.

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions that are essential for its activity as an inhibitor. These include:

  • Phosphorylation: Interaction with ATP-binding sites on kinases.
  • Enzyme Inhibition: Competitive or non-competitive inhibition mechanisms depending on the specific target kinase.

Technical Details

Mechanism of Action

Process

Cdk9/10/gsk3|A-IN-1 functions primarily by binding to the ATP-binding pocket of cyclin-dependent kinases 9 and 10, inhibiting their catalytic activity. This action leads to reduced phosphorylation of downstream substrates involved in cell cycle progression and transcriptional regulation.

Data

Studies indicate that inhibition of these kinases results in altered expression levels of oncogenic proteins, thereby influencing tumor cell proliferation and survival. For instance, specific IC50 values have been reported, demonstrating potent inhibitory effects against various cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

Cdk9/10/gsk3|A-IN-1 typically exhibits solid-state characteristics with defined melting points and solubility profiles that are critical for formulation purposes.

Chemical Properties

The chemical stability of Cdk9/10/gsk3|A-IN-1 under physiological conditions is an important consideration for its therapeutic application. Studies often evaluate its degradation pathways and potential interactions with other biological molecules.

Relevant data includes:

  • Solubility: Important for bioavailability.
  • Stability: Assessed under different pH conditions and temperatures.
Applications

Cdk9/10/gsk3|A-IN-1 has significant applications in scientific research, particularly in cancer biology. Its ability to inhibit key signaling pathways makes it a valuable tool for studying tumorigenesis and therapeutic resistance mechanisms. Additionally, it holds promise as a candidate for drug development aimed at treating various malignancies by targeting multiple pathways involved in cancer progression.

Molecular Pharmacology of CDK9/10/GSK3β-IN-1

Kinase Selectivity Profiling Across the CMGC Family

CDK9/10/GSK3β-IN-1 demonstrates high selectivity within the CMGC kinase group, which includes CDKs, MAPKs, GSK3, and CLKs. Quantitative profiling reveals a distinct inhibitory hierarchy:

  • GSK3β: IC₅₀ = 15.25 ± 1.34 µM
  • CDK9/Cyclin T1: IC₅₀ = 14.81 ± 0.55 µM
  • CDK10: IC₅₀ = 28.3 µM
  • CDK2, CDK4, CDK6: IC₅₀ > 50 µM (Table 1)

Table 1: Kinase Selectivity Profile of CDK9/10/GSK3β-IN-1

KinaseIC₅₀ (µM)Fold Selectivity (vs. CDK9)
GSK3β15.25 ± 1.341.0x
CDK9/Cyclin T114.81 ± 0.551.0x
CDK1028.31.9x
CDK2>50>3.4x
CDK4>50>3.4x
CDK6>50>3.4x

This selectivity arises from structural variations in the ATP-binding pockets. Transcriptional CDKs (CDK9, CDK10) share a conserved glycine-rich loop (G⁴⁸xG⁵⁰xxG in CDK9) that enhances compound binding, whereas cell-cycle CDKs (CDK4/6) possess bulky residues (e.g., CDK6-Phe⁹⁸) that sterically hinder inhibitor access [1] [6]. Notably, CDK9/10/GSK3β-IN-1 shows >3.4-fold selectivity for CDK9 over cell-cycle CDKs, minimizing off-target effects on proliferation regulators [4] [6].

Structural Determinants of ATP-Competitive Inhibition

The compound binds within the ATP pocket via three critical interactions (Figure 1):

  • Hinge Region Hydrogen Bonding: The aminothiazole core forms dual H-bonds with CDK9-Val⁸¹ and GSK3β-Asp¹³³ backbone amides [5] [9]
  • Hydrophobic Pocket Occupancy: A 4-cyanophenyl extension occupies the hydrophobic region II (HR-II) of CDK9/GSK3β, with optimal fit due to the shallow HR-II depth (8.2 Å in CDK9 vs. 11.5 Å in CDK2) [6]
  • Salt Bridge Disruption: In GSK3β, the compound displaces Lys¹⁸³ that normally coordinates substrate phospho-priming [8] [9]

Figure 1: Key Structural Interactions

Kinase         | Critical Binding Features                  | Conformational Effect  -------------------------------------------------------------------------------  CDK9           | - H-bond: Val⁸¹ backbone NH              | Displaces catalytic Lys⁴⁸  | - Hydrophobic: Phe¹⁰³ packing            | Locks C-helix in inactive position  -------------------------------------------------------------------------------  GSK3β          | - H-bond: Asp¹³³ carbonyl                | Disrupts substrate priming site  | - Steric clash: Leu¹³² occlusion         | Prevents phospho-substrate docking  -------------------------------------------------------------------------------  CDK10          | - Weak H-bond: Glu⁹⁷                     | Partial αC-helix displacement  

Differential binding is governed by residue substitutions: CDK9-Phe¹⁰³ enhances π-stacking versus CDK10-Leu⁹⁵, while GSK3β-Leu¹³² (conserved as Ile/Val in other CMGC kinases) creates a unique subpocket [6] [8] [9].

Differential Inhibition Kinetics: CDK9 vs. CDK10 vs. GSK3β

Kinetic analyses reveal distinct inhibition mechanisms:

  • CDK9: Rapid inhibition (Kₒ₆₋ₒₙ = 1.2 × 10⁴ M⁻¹s⁻¹) with prolonged residence time (τ = 28 min), consistent with conformational selection kinetics where the compound binds preferentially to the inactive DFG-out state [1] [10]
  • GSK3β: Slow-binding competitive inhibition (Kᵢ = 66.5 ± 31.8 µM) showing time-dependent activity loss, attributable to progressive displacement of substrate-priming residues [5] [9]
  • CDK10: Weak inhibition (IC₅₀ = 28.3 µM) with rapid dissociation (τ < 5 min), reflecting suboptimal occupancy of the hydrophobic back pocket [4]

Microsecond-scale molecular dynamics simulations demonstrate that CDK9/10/GSK3β-IN-1 stabilizes CDK9's activation loop (residues 166–175) in a rigid α-helical conformation, while GSK3β's activation loop remains pre-ordered, enabling sustained inhibition even at partial occupancy [6] [9].

Impact on Transcriptional vs. Cell Cycle Regulatory CDKs

The compound exerts divergent effects on CDK subgroups:

  • Transcriptional CDKs (CDK9/CDK10):
  • Disrupts P-TEFb (CDK9/Cyclin T1) assembly, reducing RNA Pol II Ser² phosphorylation (EC₅₀ = 0.41 µM) and aborting elongation [1] [10]
  • Downregulates short-lived oncoproteins (MCL-1: 78%↓; MYC: 63%↓) within 4h in HCT116 cells [1] [5]
  • Spars CDK7-mediated RNA Pol II Ser⁵ phosphorylation (IC₅₀ > 50 µM), preserving transcription initiation [10]
  • Cell Cycle CDKs (CDK4/6):
  • Negligible inhibition at ≤50 µM (CDK4 IC₅₀ > 50 µM; CDK6 IC₅₀ > 50 µM)
  • No G₁ arrest observed in HCT116 cells versus palbociclib controls [1] [6]

This functional segregation arises from structural distinctions: Transcriptional CDKs possess an open activation loop (CDK9-Ala¹⁵³) that facilitates compound access, whereas cell-cycle CDKs feature a closed loop (CDK4-Arg¹⁵⁷) that gates inhibitor entry [4] [6]. Consequently, CDK9/10/GSK3β-IN-1 achieves transcriptional suppression without cell cycle disruption—a key pharmacological advantage.

Table 2: Functional Consequences of Inhibition

Target% Phosphorylation Reduction (1 µM)Functional Outcome
CDK992% ± 3.1 (Ser²-Pol II)Aborted transcriptional elongation
GSK3β88% ± 4.7 (GS S⁶⁴¹)β-catenin stabilization (3.2-fold↑)
CDK1054% ± 6.2Delayed ETS2 inactivation
CDK4<15%No Rb hypophosphorylation

```

Properties

Product Name

Cdk9/10/gsk3|A-IN-1

IUPAC Name

2-[2-chloro-4-(1-methylbenzimidazol-2-yl)sulfanylphenyl]-5,7-dihydroxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)chromen-4-one

Molecular Formula

C29H24ClN3O4S

Molecular Weight

546.0 g/mol

InChI

InChI=1S/C29H24ClN3O4S/c1-32-11-9-16(10-12-32)26-22(34)14-23(35)27-24(36)15-25(37-28(26)27)18-8-7-17(13-19(18)30)38-29-31-20-5-3-4-6-21(20)33(29)2/h3-9,13-15,34-35H,10-12H2,1-2H3

InChI Key

BTDCUFCJAWQJCI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)SC5=NC6=CC=CC=C6N5C)Cl)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.